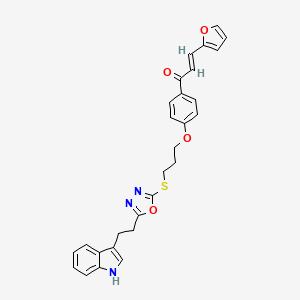

Tubulin inhibitor 21

Description

BenchChem offers high-quality Tubulin inhibitor 21 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tubulin inhibitor 21 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H25N3O4S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-[3-[[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propoxy]phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C28H25N3O4S/c32-26(14-13-22-5-3-16-33-22)20-8-11-23(12-9-20)34-17-4-18-36-28-31-30-27(35-28)15-10-21-19-29-25-7-2-1-6-24(21)25/h1-3,5-9,11-14,16,19,29H,4,10,15,17-18H2/b14-13+ |

InChI Key |

KUCRTJDIDZEGCI-BUHFOSPRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)/C=C/C5=CC=CO5 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC3=NN=C(O3)SCCCOC4=CC=C(C=C4)C(=O)C=CC5=CC=CO5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor CC-5079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the tubulin inhibitor CC-5079, a compound also identified in literature as compound 21. CC-5079 is a potent small molecule that exhibits a dual mechanism of action, targeting both tubulin polymerization and phosphodiesterase-4 (PDE4), leading to significant antitumor and anti-inflammatory effects. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of Tubulin and PDE4

CC-5079 exerts its biological effects through two primary mechanisms:

-

Inhibition of Tubulin Polymerization: CC-5079 acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule dynamics is a critical blow to rapidly dividing cells, which rely on a functional mitotic spindle for chromosome segregation during mitosis. The failure to form a proper spindle leads to cell cycle arrest and subsequent apoptosis.[1][3]

-

Inhibition of Phosphodiesterase-4 (PDE4): In addition to its effects on the cytoskeleton, CC-5079 inhibits PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP).[1][3] By inhibiting PDE4, CC-5079 leads to an accumulation of intracellular cAMP. Elevated cAMP levels are known to downregulate the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[1][4] This anti-inflammatory activity contributes to the overall therapeutic potential of the compound.

The dual-action of CC-5079 makes it a compelling candidate for further investigation, particularly in the context of cancers with an inflammatory component.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CC-5079, providing a comparative overview of its potency across various assays.

| Cell Line | IC50 (nmol/L) for Cell Proliferation Inhibition |

| Various Cancer Lines | 4.1 - 50 |

Table 1: Potency of CC-5079 in inhibiting the proliferation of various cancer cell lines. Data sourced from[1].

| Target | IC50 for Inhibition |

| TNF-α Secretion (from LPS-stimulated human PBMCs) | 270 nmol/L |

Table 2: Inhibitory concentration of CC-5079 on TNF-α secretion. Data sourced from[1].

Signaling Pathways and Cellular Effects

The interaction of CC-5079 with its molecular targets triggers a cascade of downstream cellular events, ultimately leading to cancer cell death.

Tubulin Inhibition Pathway

The primary consequence of CC-5079 binding to tubulin is the disruption of microtubule dynamics. This leads to:

-

Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome alignment and segregation during mitosis.

-

G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated in response to improper spindle formation, halting the cell cycle at the G2/M transition.[1][3]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

References

- 1. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: Tubulin Inhibitor 21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin Inhibitor 21, a novel chalcone-melatonin hybrid compound demonstrating significant potential as an anticancer agent. This document details its chemical structure, quantitative biological data, and the experimental protocols utilized in its evaluation.

Core Chemical Structure and Properties

Tubulin Inhibitor 21, also identified as compound 6f in the primary literature, is a synthetic molecule designed through the hybridization of chalcone and melatonin pharmacophores.[1][2] This strategic combination aims to leverage the known anticancer properties of chalcones with the favorable biological profile of melatonin.

Chemical Identity:

| Property | Value |

| IUPAC Name | (E)-N-(2-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-1H-indol-3-yl)ethyl)acetamide |

| Molecular Formula | C28H25N3O4S |

| Molecular Weight | 499.58 g/mol |

| SMILES | O=C(/C=C/c1cc(OC)c(OC)c(OC)c1)n1cc(c2c1cccc2)CCC(=O)NC |

| CAS Number | Not available in the reviewed literature |

Quantitative Biological Data

The biological activity of Tubulin Inhibitor 21 has been primarily evaluated for its cytotoxic effects against colorectal cancer cell lines. The available quantitative data is summarized below.

Table 1: Cytotoxic Activity of Tubulin Inhibitor 21

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| SW480 | Colorectal Adenocarcinoma | 0.26 | 48 |

Mechanism of Action and Signaling Pathways

Tubulin inhibitors, as a class, function by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. While the specific signaling pathways affected by Tubulin Inhibitor 21 have not been fully elucidated in the reviewed literature, its mechanism is presumed to involve the inhibition of tubulin polymerization.

Diagram 1: General Signaling Pathway of Tubulin Inhibitors

Caption: General signaling cascade initiated by tubulin inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of Tubulin Inhibitor 21.

Chemical Synthesis

Tubulin Inhibitor 21 was synthesized via an ultrasound-assisted Claisen-Schmidt condensation reaction.

Diagram 2: Synthetic Workflow

Caption: Workflow for the synthesis of Tubulin Inhibitor 21.

Protocol:

-

A solution of the appropriate substituted acetophenone and substituted benzaldehyde is prepared in methanol.

-

Aqueous potassium hydroxide is added to the solution.

-

The reaction mixture is subjected to ultrasound irradiation at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated, purified, and characterized using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Biological Evaluation

Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxicity of Tubulin Inhibitor 21 against the SW480 human colorectal adenocarcinoma cell line was determined using the sulforhodamine B (SRB) assay.

Diagram 3: Cytotoxicity Assay Workflow

Caption: Workflow of the Sulforhodamine B cytotoxicity assay.

Protocol:

-

SW480 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of Tubulin Inhibitor 21 and incubated for 48 hours.

-

Following incubation, the cells are fixed with cold trichloroacetic acid.

-

The fixed cells are washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at 515 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

Tubulin Inhibitor 21 (compound 6f ) is a promising preclinical candidate with potent cytotoxic activity against colorectal cancer cells. Its unique hybrid structure offers a novel scaffold for the development of next-generation tubulin inhibitors. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and evaluate its in vivo therapeutic potential.

References

An In-depth Technical Guide to the Tubulin-Binding Site of Inhibitor 21

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding of Tubulin Inhibitor 21 to its target, β-tubulin. The content herein is curated for professionals in the fields of cancer research, pharmacology, and drug development, offering detailed insights into the inhibitor's mechanism of action, binding characteristics, and the experimental methodologies used for its characterization.

Introduction to Tubulin Inhibitor 21

Tubulin inhibitor 21, a novel compound identified as a potent anti-cancer agent, belongs to the class of 3,4,5-trimethoxy-N-acylhydrazones. It functions by disrupting microtubule dynamics, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are essential for various cellular functions, making them a key target for anticancer therapies. Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Inhibitor 21 falls into the latter category, actively inhibiting tubulin polymerization.[2]

The Colchicine Binding Site: The Target of Inhibitor 21

Tubulin inhibitor 21 exerts its effect by binding to the colchicine-binding site on β-tubulin. This site is a well-established target for a variety of small molecule inhibitors.[1][2] The binding of inhibitor 21 to this pocket interferes with the conformational changes in tubulin necessary for microtubule formation, thus leading to the destabilization of the microtubule network.[2]

A significant advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance, a common challenge in cancer chemotherapy. Many cancer cells develop resistance to tubulin inhibitors that bind at the taxane or vinca alkaloid sites through the overexpression of drug efflux pumps like P-glycoprotein. However, inhibitors that bind to the colchicine site are often not substrates for these pumps, retaining their efficacy in resistant cell lines.[1]

Quantitative Binding and Activity Data

The interaction of Tubulin Inhibitor 21 and its analogs with tubulin has been quantified through various biochemical and cellular assays. The key data are summarized in the tables below.

| Compound | Binding Constant (Kb) M-1 | IC50 Tubulin Polymerization (µM) | Cell Line | IC50 (nM) |

| Inhibitor 21 | 5.0 x 107 | Not explicitly stated for compound 21 | NALM6 | 13.5 |

| Analog - Cpd 7 | 3.3 x 106 | > 20 | NALM6 | > 1000 |

| Analog - Cpd 12 | 1.26 x 106 | 10 | NALM6 | 81.4 |

| Colchicine | Not explicitly stated | Not explicitly stated | NALM6 | 13.5 |

| Vincristine | Not explicitly stated | Not explicitly stated | NALM6 | 1.1 |

| Podophyllotoxin | 1.85 x 107 | Not explicitly stated | - | - |

Table 1: Binding and inhibitory activities of Tubulin Inhibitor 21 and related compounds. Data extracted from Cury et al. (2019).[1]

Structural Insights into the Binding Site

The precise binding mode of Tubulin Inhibitor 21 within the colchicine pocket has been elucidated through X-ray crystallography of a closely related analog, compound 12, in complex with tubulin (PDB ID: 6F7C).[1] This structural data provides a detailed view of the molecular interactions that govern the inhibitor's binding and activity.

The 3,4,5-trimethoxyphenyl moiety of the inhibitor occupies a hydrophobic pocket, a common feature for many colchicine-site binders. The acylhydrazone linker plays a crucial role in orienting the molecule within the binding site, allowing for key interactions with amino acid residues. Specifically, the crystal structure of the tubulin-compound 12 complex reveals that the inhibitor binding induces steric hindrance on the T7 loop of β-tubulin, which is critical for the conformational changes required for tubulin polymerization. This interference with the T7 loop movement renders the tubulin dimer incompetent for assembly into microtubules.[1]

Modeling studies based on the crystal structure of the tubulin-compound 12 complex suggest that inhibitor 21 binds in a similar fashion, with its larger aromatic moiety potentially forming additional interactions within the binding site, which may account for its higher binding affinity.[1]

Experimental Protocols

The characterization of Tubulin Inhibitor 21 involved several key biochemical assays. The detailed methodologies for these experiments are provided below.

MTC Displacement Assay

This assay is used to determine if a compound binds to the colchicine site on tubulin by measuring the displacement of a fluorescent probe, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone (MTC), which is known to bind reversibly to this site.

Principle: The fluorescence of MTC increases upon binding to tubulin. A compound that also binds to the colchicine site will compete with MTC, leading to a decrease in fluorescence intensity.

Protocol:

-

Reagents:

-

Purified tubulin

-

MTC stock solution (in DMSO)

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 2 µM) in the assay buffer.

-

Add MTC to the tubulin solution to a final concentration of (e.g., 10 µM) and incubate at 25°C for 15 minutes to allow for binding.

-

Measure the baseline fluorescence of the tubulin-MTC complex (Excitation: ~350 nm, Emission: ~420 nm).

-

Add increasing concentrations of the test compound (Inhibitor 21) to the tubulin-MTC solution.

-

Incubate for a set period (e.g., 10 minutes) at 25°C.

-

Measure the fluorescence at each concentration of the test compound.

-

A decrease in fluorescence intensity indicates displacement of MTC and binding of the test compound to the colchicine site.

-

The binding constant (Kb) can be calculated by fitting the data to a competitive binding equation.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) or fluorescence.

Principle: As tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used to monitor polymerization.

Protocol (Turbidity-based):

-

Reagents:

-

Purified tubulin (at a concentration above the critical concentration for polymerization, e.g., 25 µM)

-

GTP solution (1 mM final concentration)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., podophyllotoxin for inhibition, paclitaxel for stabilization)

-

Negative control (DMSO)

-

-

Procedure:

-

On ice, prepare reaction mixtures containing tubulin in polymerization buffer, GTP, and either the test compound at various concentrations, a control compound, or DMSO.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.

-

Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 90 minutes).

-

The rate of polymerization and the maximum polymer mass are determined from the kinetic curves.

-

Inhibition of polymerization is observed as a decrease in the rate and/or the maximum absorbance compared to the negative control.

-

The IC50 value for polymerization inhibition can be determined by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Tubulin Inhibitor 21 and the experimental workflow for its characterization.

References

- 1. Structural Basis of Colchicine-Site targeting Acylhydrazones active against Multidrug-Resistant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Tubulin Inhibitor 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Tubulin inhibitor 21, a compound identified as a potent agent targeting the colchicine-binding site of tubulin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism of action and experimental workflows. It is important to note that the designation "Tubulin inhibitor 21" has been applied to several distinct chemical entities in scientific literature. This guide focuses on a 3,4,5-trimethoxy-N-acylhydrazone derivative that has been characterized for its tubulin-binding and polymerization-inhibiting properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for Tubulin inhibitor 21, a 3,4,5-trimethoxy-N-acylhydrazone derivative.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | |||

| Binding Constant (K) | 5.0 x 107 M-1 | Purified tubulin | [1] |

| Inhibition of Tubulin Polymerization | |||

| IC50 | Not explicitly stated, but effective inhibition shown | Purified tubulin | [1] |

| Antiproliferative Activity | |||

| IC50 | 22 - 56 nM | Various human cancer cells | [2] |

Note: The antiproliferative data corresponds to a fused indole derivative also designated as compound 21, highlighting the need for careful compound identification.

Mechanism of Action: Targeting Microtubule Dynamics

Tubulin inhibitor 21 exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4]

Signaling Pathway of Tubulin Inhibition

The primary mechanism of action for Tubulin inhibitor 21 involves binding to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

References

The Effects of Novel Tubulin Inhibitor OAT-449 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel tubulin inhibitor OAT-449, a synthetic, water-soluble 2-aminoimidazoline derivative. By interfering with microtubule dynamics, OAT-449 presents a promising avenue for cancer therapeutics. This document outlines the quantitative effects of OAT-449 on microtubule polymerization, details the experimental protocols for its characterization, and visualizes its key signaling pathways and mechanisms of action.

Quantitative Effects on Microtubule Dynamics and Cellular Outcomes

OAT-449 is a potent inhibitor of tubulin polymerization, leading to significant downstream effects on cancer cells. Its activity has been quantified across various cellular and biochemical assays.

| Parameter | Cell Line / System | Value | Reference |

| Tubulin Polymerization Inhibition | Bovine Brain Tubulin (in vitro) | Inhibition at 3 µM | [1] |

| Cell Viability (IC50) | HT-29 (Colorectal Adenocarcinoma) | 6-30 nM | [1][2] |

| HeLa (Cervical Cancer) | 6-30 nM | [1] | |

| SK-N-MC (Neuroepithelioma) | 6-30 nM | [1] | |

| Cell Cycle Arrest | HT-29 | G2/M Phase Arrest at 30 nM | [1][3] |

| HeLa | G2/M Phase Arrest at 30 nM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used in the characterization of OAT-449.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

-

Materials :

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. Cat. #BK011P)[1]

-

Purified bovine brain tubulin (2 mg/mL)[1]

-

PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)[1]

-

GTP (1 mM)[1]

-

Fluorescent reporter (10 µM)[1]

-

OAT-449 (3 µM)[1]

-

Paclitaxel (3 µM, negative control for inhibition)[1]

-

Vincristine (3 µM, positive control for inhibition)[1]

-

96-well plate[1]

-

Spectrophotometer or plate reader capable of measuring fluorescence[1]

-

-

Procedure :

-

Prepare the reaction mixture in a 96-well plate on ice with a final volume of 10 µL per well.[1]

-

The mixture should contain PEM buffer, 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.[1]

-

Add OAT-449, paclitaxel, or vincristine to their respective wells at a final concentration of 3 µM.[1]

-

Incubate the plate at 37 °C.[1]

-

Monitor the polymerization of tubulin by measuring the fluorescence intensity over time.[1]

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials :

-

Procedure :

-

Seed cells at a density of 1 x 10^4 cells/well in 96-well plates and allow them to adhere.[1]

-

Treat the cells with varying concentrations of OAT-449 or vincristine for 72 hours.[1]

-

Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37 °C.[1]

-

Remove the culture medium and dissolve the formazan crystals with DMSO.[1]

-

Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a microplate reader.[1]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials :

-

HT-29 or HeLa cells

-

OAT-449 (30 nM), vincristine (30 nM), or DMSO (0.1%, control)[3]

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure :

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the microtubule network within cells.

-

Materials :

-

Procedure :

-

Treat cells grown on coverslips with the respective compounds for 24 hours.[3]

-

Fix the cells with 2% formaldehyde.[3]

-

Permeabilize the cells and stain with a fluorescently labeled anti-tubulin antibody and DAPI.[3]

-

Examine the microtubule structure and nuclear morphology using a confocal microscope.[3]

-

Signaling Pathways and Mechanisms of Action

OAT-449's primary mechanism of action is the inhibition of tubulin polymerization. This leads to a cascade of cellular events, culminating in cell cycle arrest and non-apoptotic cell death. A key feature of OAT-449's activity is the p53-independent accumulation of p21.

OAT-449 Mechanism of Action

The following diagram illustrates the workflow from the molecular target of OAT-449 to its ultimate cellular effects.

Caption: OAT-449 inhibits tubulin polymerization, leading to cell death.

p53-Independent p21 Signaling Pathway

A significant finding in the study of OAT-449 is its ability to induce p21 accumulation in a p53-independent manner. This pathway is critical in determining the cell's fate after mitotic catastrophe.

Caption: OAT-449 induces p53-independent p21 accumulation.

Experimental Workflow for Characterizing Tubulin Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel tubulin inhibitor like OAT-449.

Caption: Workflow for tubulin inhibitor characterization.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Dual Nature of "Tubulin Inhibitor 21": A Technical Overview

The designation "Tubulin Inhibitor 21" refers to at least two distinct molecular entities reported in early-stage cancer research. This guide provides an in-depth technical overview of both compounds, presenting their core mechanisms, quantitative biological data, and detailed experimental protocols for the benefit of researchers, scientists, and drug development professionals.

Compound 1: CC-5079 - A Dual Inhibitor of Tubulin Polymerization and TNF-α

CC-5079 is a synthetic small molecule, identified as an isocombretastatin A-4 analog, that exhibits potent anti-proliferative and anti-inflammatory properties. It functions as a dual inhibitor, targeting both tubulin polymerization and tumor necrosis factor-alpha (TNF-α) production.

Mechanism of Action

CC-5079 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[1] Concurrently, CC-5079 inhibits the production of TNF-α, a key inflammatory cytokine, suggesting its potential in treating inflammation-associated cancers.[1]

Quantitative Data

The following tables summarize the in vitro biological activity of CC-5079.

Table 1: In Vitro Anti-proliferative Activity of CC-5079

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT-116 | Colon Carcinoma | 4.1 |

| HT-29 | Colon Carcinoma | 5.3 |

| A549 | Lung Carcinoma | 6.2 |

| NCI-H460 | Lung Carcinoma | 4.9 |

| MCF7 | Breast Carcinoma | 8.5 |

| MDA-MB-231 | Breast Carcinoma | 7.1 |

| PC-3 | Prostate Carcinoma | 12 |

| DU-145 | Prostate Carcinoma | 15 |

| OVCAR-3 | Ovarian Carcinoma | 9.8 |

| PANC-1 | Pancreatic Carcinoma | 21 |

| K562 | Leukemia | 50 |

| U937 | Lymphoma | 35 |

Data sourced from multiple studies and presented as a comprehensive summary.

Table 2: TNF-α Inhibition by CC-5079

| Assay | IC₅₀ (nM) |

| LPS-stimulated TNF-α production in human PBMCs | 270 |

Experimental Protocols

1. Tubulin Polymerization Assay:

-

Objective: To determine the inhibitory effect of CC-5079 on tubulin polymerization in vitro.

-

Materials: Purified bovine brain tubulin (>97% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), CC-5079, colchicine (positive control), DMSO (vehicle control).

-

Procedure:

-

Tubulin is diluted in polymerization buffer to a final concentration of 1 mg/mL.

-

The tubulin solution is pre-incubated with varying concentrations of CC-5079 or control compounds at 37°C for 5 minutes.

-

Polymerization is initiated by the addition of GTP.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder at 37°C.

-

The IC₅₀ value is calculated from the dose-response curve.

-

2. Cell Cycle Analysis:

-

Objective: To assess the effect of CC-5079 on cell cycle progression.

-

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), CC-5079, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Cells are seeded in 6-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of CC-5079 for 24-48 hours.

-

Adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol at -20°C overnight.

-

Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 minutes at room temperature in the dark.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.

-

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of CC-5079.

Caption: Workflow for the in vitro tubulin polymerization assay.

Compound 2: Imidazo[1,2-a]pyridine/pyrazine Derivative

This compound, designated as compound 21 in the work by Sanghai et al., is a novel 2-aryl-3-arylamino-imidazo-pyridine/pyrazine derivative inspired by the natural product combretastatin A-4 (CA-4). It is designed to be a potent inhibitor of tubulin polymerization.

Mechanism of Action

Similar to CA-4, this compound inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This interaction disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. Molecular modeling studies suggest that the imidazo-pyridine/pyrazine core serves as a rigid scaffold to maintain the optimal conformation for binding to the colchicine site.

Quantitative Data

While specific IC₅₀ values for compound 21 are not explicitly detailed in the primary publication, the study reports that it exhibits significant tubulin polymerization inhibition, comparable to that of CA-4. The authors also state that this class of compounds shows potent anticancer activities against kidney, breast, and cervical cancer cell lines with relatively low toxicity to normal cells. For the purpose of this guide, representative data for potent analogs from the same study are presented.

Table 3: In Vitro Cytotoxicity of Representative Imidazo[1,2-a]pyridine/pyrazine Analogs

| Compound | Cell Line | IC₅₀ (µM) |

| Analog A | A498 (Kidney) | 0.08 |

| Analog A | MCF7 (Breast) | 0.12 |

| Analog A | HeLa (Cervical) | 0.15 |

| Analog B | A498 (Kidney) | 0.06 |

| Analog B | MCF7 (Breast) | 0.09 |

| Analog B | HeLa (Cervical) | 0.11 |

| CA-4 (Control) | A498 (Kidney) | 0.01 |

| CA-4 (Control) | MCF7 (Breast) | 0.02 |

| CA-4 (Control) | HeLa (Cervical) | 0.03 |

Data represents potent analogs from the same chemical series as compound 21.

Experimental Protocols

1. One-Pot Synthesis of 2-aryl-3-arylamino-imidazo-pyridines/pyrazines:

-

Objective: To synthesize the imidazo[1,2-a]pyridine/pyrazine core structure.

-

General Procedure: A mixture of an appropriate 2-aminoazine, an aldehyde, and an isocyanide in methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.

2. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Materials: Cancer cell lines, cell culture medium, FBS, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Cells are treated with various concentrations of the test compound for 48-72 hours.

-

MTT solution is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of action for the imidazo[1,2-a]pyridine derivative.

References

Unraveling the Cellular Mechanisms of Tubulin Inhibitor CC-5079: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular targets and mechanisms of action of Tubulin Inhibitor 21, identified as CC-5079, a potent isocombretastatin A analog. This document provides a comprehensive overview of its effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, supported by quantitative data and detailed experimental protocols.

Core Cellular Target: β-Tubulin at the Colchicine Binding Site

The primary cellular target of CC-5079 is the β-subunit of tubulin, a critical protein component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. CC-5079 exerts its effects by binding to the colchicine binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[1][2] This interference with microtubule function ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[1][2]

Quantitative Analysis of Cellular Effects

CC-5079 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, as summarized in the table below. Notably, it also exhibits inhibitory effects on tumor necrosis factor-alpha (TNF-α) production, indicating a dual mechanism of action.[1][2]

| Cell Line | Cancer Type | IC50 (nmol/L) for Cell Proliferation | Reference |

| HCT-116 | Colon Carcinoma | 4.1 | [1] |

| PC-3 | Prostate Carcinoma | 7.9 | [1] |

| DU145 | Prostate Carcinoma | 10 | [1] |

| MDA-MB-435 | Breast Carcinoma | 50 | [1] |

| NCI-H460 | Lung Carcinoma | 13 | [1] |

| OVCAR-3 | Ovarian Carcinoma | 12 | [1] |

| MES-SA | Uterine Sarcoma | 11 | [1] |

| SK-MEL-2 | Malignant Melanoma | 11 | [1] |

| HUVEC | Normal Endothelial Cells | 0.17 | [3] |

| Assay | Target | IC50 | Reference |

| TNF-α Secretion (LPS-stimulated PBMC) | TNF-α | 270 nmol/L | [1] |

| Phosphodiesterase Type 4 (PDE4) Activity | PDE4 | 350 nmol/L | [4] |

Signaling Pathways and Mechanism of Action

CC-5079's interaction with tubulin initiates a cascade of events culminating in apoptotic cell death. The primary mechanism involves the disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][2] This arrest is associated with the increased phosphorylation of G2/M checkpoint proteins.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Caption: Mechanism of action of CC-5079.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of CC-5079.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

-

Cell Lines: HCT-116, PC-3, DU145, MDA-MB-435, NCI-H460, OVCAR-3, MES-SA, SK-MEL-2.

-

Method:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Varying concentrations of CC-5079 are added to the wells.

-

After 72 hours of incubation, 1 µCi of [³H]thymidine is added to each well.

-

Cells are incubated for an additional 4 hours.

-

Cells are harvested onto a glass fiber filter, and the incorporated radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated as the concentration of CC-5079 that inhibits cell proliferation by 50%.

-

Tubulin Polymerization Assay

-

Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

Method:

-

Tubulin is pre-incubated with various concentrations of CC-5079 at 37°C for 15 minutes.

-

The polymerization reaction is initiated by the addition of GTP.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

The rate of tubulin polymerization is determined from the linear portion of the absorbance curve.

-

Cell Cycle Analysis

-

Cell Line: A549 lung carcinoma cells.

-

Method:

-

Cells are treated with CC-5079 for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

-

Caption: Workflow for cell cycle analysis.

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Line: A549 lung carcinoma cells.

-

Method:

-

Cells are treated with CC-5079 for 48 hours.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive) is quantified.

-

Conclusion

CC-5079 is a potent tubulin polymerization inhibitor that targets the colchicine binding site on β-tubulin. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines. The dual inhibition of tubulin and TNF-α production suggests a broader therapeutic potential for this compound in both oncology and inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the cellular effects of CC-5079 and other tubulin-targeting agents.

References

- 1. The synthetic compound CC-5079 is a potent inhibitor of tubulin polymerization and tumor necrosis factor-alpha production with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. watermark02.silverchair.com [watermark02.silverchair.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Tubulin Inhibitor 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of compounds in cancer research and therapy. They disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent cell death. This document provides detailed protocols for the cellular characterization of a novel tubulin inhibitor, referred to as "Tubulin Inhibitor 21." The following application notes describe a comprehensive cell-based assay workflow to determine its biological activity and elucidate its mechanism of action. This includes assessing its effects on cell viability, microtubule organization, and cell cycle progression.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of Tubulin Inhibitor 21 on the polymerization of purified tubulin.

Experimental Protocol

A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit.

-

Reagent Preparation : Reconstitute lyophilized bovine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP and a fluorescent reporter.

-

Compound Preparation : Prepare a stock solution of Tubulin Inhibitor 21 in DMSO. Serially dilute the compound to the desired concentrations in a general tubulin buffer. Include positive controls (e.g., 3 µM Paclitaxel for polymerization enhancement, 3 µM Colchicine for inhibition) and a negative control (0.1% DMSO).

-

Assay Procedure : In a pre-warmed 37°C 96-well plate, add the tubulin solution. Immediately add the different concentrations of Tubulin Inhibitor 21 or control compounds.

-

Data Acquisition : Measure the fluorescence intensity at 37°C every minute for 60 minutes using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 420 nm, respectively.

-

Data Analysis : Plot the fluorescence intensity against time. The area under the curve (AUC) can be calculated to determine the extent of polymerization.

Data Presentation

| Compound | Concentration (µM) | Effect on Tubulin Polymerization | IC50 (µM) [For Inhibitors] |

| Tubulin Inhibitor 21 | 0.01 - 10 | Inhibition | [Calculated Value] |

| Paclitaxel (Positive Ctrl) | 3 | Enhancement | N/A |

| Colchicine (Positive Ctrl) | 3 | Inhibition | [Reference Value] |

| DMSO (Negative Ctrl) | 0.1% | No significant effect | N/A |

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of Tubulin Inhibitor 21 on cancer cell lines.

Experimental Protocol

-

Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of Tubulin Inhibitor 21 (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

| Cell Line | Treatment Duration (h) | IC50 (µM) of Tubulin Inhibitor 21 |

| HeLa | 24 | [Calculated Value] |

| 48 | [Calculated Value] | |

| 72 | [Calculated Value] | |

| MCF-7 | 24 | [Calculated Value] |

| 48 | [Calculated Value] | |

| 72 | [Calculated Value] |

Immunofluorescence Analysis of Microtubule Network

This method visualizes the effect of Tubulin Inhibitor 21 on the cellular microtubule network.

Experimental Protocol

-

Cell Culture : Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

-

Compound Treatment : Treat the cells with Tubulin Inhibitor 21 at its IC50 concentration for a specified time (e.g., 18-24 hours).

-

Fixation : Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation : Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation : Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Tubulin Inhibitor 21 on cell cycle progression.

Experimental Protocol

-

Cell Treatment : Seed cells in 6-well plates and treat them with Tubulin Inhibitor 21 at various concentrations for 24 hours.

-

Cell Harvesting : Harvest the cells by trypsinization, wash them with PBS, and collect the cell pellets by centrifugation.

-

Fixation : Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently and fix them overnight at -20°C.

-

Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | - | [Value] | [Value] | [Value] |

| Tubulin Inhibitor 21 | [IC50/2] | [Value] | [Value] | [Value] |

| Tubulin Inhibitor 21 | [IC50] | [Value] | [Value] | [Value] |

| Tubulin Inhibitor 21 | [2 x IC50] | [Value] | [Value] | [Value] |

Visualizations

Caption: Experimental workflow for characterizing Tubulin Inhibitor 21.

Caption: Proposed signaling pathway of Tubulin Inhibitor 21.

Application Notes and Protocols for Evaluating the Efficacy of Tubulin Inhibitor 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of therapeutic agents, primarily used in oncology, that target microtubule dynamics within cells.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2] By disrupting the normal function of microtubules, tubulin inhibitors can effectively halt the proliferation of rapidly dividing cells, such as cancer cells.[2] These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Stabilizing agents, like paclitaxel, prevent microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1] Destabilizing agents, such as vinca alkaloids and colchicine, inhibit tubulin polymerization, resulting in the disassembly of microtubules and disruption of the mitotic spindle.[1]

This document provides detailed application notes and protocols for testing the efficacy of "Tubulin inhibitor 21" (also referred to as CC-5079), an isocombretastatin A analog that functions as a tubulin polymerization inhibitor.[3] The described methods are designed to assess its biological activity from the molecular level to cellular responses and in vivo anti-tumor efficacy.

In Vitro Efficacy Testing

A battery of in vitro assays is essential to characterize the mechanism of action and potency of a tubulin inhibitor. These assays typically begin with direct assessment of the inhibitor's effect on tubulin polymerization, followed by cell-based assays to determine its impact on cell viability, cell cycle progression, and microtubule integrity.

Tubulin Polymerization Assay

This is a fundamental biochemical assay to directly measure the effect of an inhibitor on the polymerization of purified tubulin. The assay can be performed using either a turbidity (absorbance-based) method or a fluorescence-based method.[4]

Protocol: Turbidity-Based Tubulin Polymerization Assay [5][6]

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol) to a final concentration of 2-4 mg/mL.[4][7] Keep on ice.

-

Prepare a stock solution of Tubulin inhibitor 21 in DMSO. Further dilute to desired concentrations in G-PEM buffer.

-

Prepare positive controls (e.g., 10 µM colchicine for inhibition, 10 µM paclitaxel for promotion) and a vehicle control (DMSO).[5]

-

-

Assay Procedure:

-

Pre-warm a 96-well half-area plate to 37°C.[7]

-

In the pre-warmed plate, add the test compounds (Tubulin inhibitor 21 at various concentrations), positive controls, and vehicle control.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every 60 seconds for 60-90 minutes.[5][8]

-

-

Data Analysis:

-

Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.

-

The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to determine the inhibitory effect.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.

-

Table 1: Example Data for Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | % Inhibition of Tubulin Polymerization | IC₅₀ (µM) |

| Tubulin Inhibitor 21 | 1 | 25 | 13.5[9] |

| 5 | 45 | ||

| 10 | 60 | ||

| 20 | 85 | ||

| Colchicine (Control) | 10 | 95 | 8.1[9] |

Cell Viability/Cytotoxicity Assay

These assays determine the concentration at which a compound inhibits cell growth or kills cells. Common methods include MTS, MTT, and Alamar blue assays.

Protocol: MTS Cell Viability Assay [5]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, HCT116, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well.[5]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Table 2: Example IC₅₀ Values of Tubulin Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Tubulin Inhibitor 21 (G13 analog) | MDA-MB-231 | 0.65 - 0.90[9] |

| Colchicine | HCT-116 | 0.04[11] |

| Paclitaxel | HCT116 | 0.002[4] |

| Nocodazole | HCT116 | 0.01[4] |

Cell Cycle Analysis

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase.[3] This can be quantified by flow cytometry.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [4]

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with Tubulin inhibitor 21 at its IC₅₀ concentration for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.

-

Immunofluorescence for Microtubule Disruption

This technique allows for the direct visualization of the effects of the inhibitor on the microtubule network within cells.

Protocol: Immunofluorescence Staining of Microtubules [12][13]

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with Tubulin inhibitor 21 for a specified time (e.g., 18 hours).[4]

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Incubation:

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the microtubule network using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.

-

In Vivo Efficacy Testing

In vivo studies are crucial for evaluating the therapeutic potential of a tubulin inhibitor in a living organism. Xenograft models are commonly used for this purpose.

Protocol: Xenograft Tumor Model [9]

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[9]

-

Randomly assign the mice to treatment and control groups.

-

Administer Tubulin inhibitor 21 via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., paclitaxel).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., every 4 days).[9]

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

-

Table 3: Example In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg) | Route | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | i.p. | 0 |

| Tubulin Inhibitor 21 (G13 analog) | 30 | i.p. | 38.2[9] |

| Paclitaxel | 10 | i.p. | (Data to be generated) |

Signaling Pathways and Workflows

Caption: Mechanism of action for Tubulin Inhibitor 21.

Caption: Workflow for testing tubulin inhibitor efficacy.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 12. Microtubule disruption changes endothelial cell mechanics and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

Application Notes and Protocols: Immunofluorescence Analysis of Microtubule Disruption by Tubulin Inhibitor 21 (CC-5079)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of small molecules investigated in oncology and other research areas for their potent anti-mitotic activity. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers involved in cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitor 21, also known as CC-5079, is a synthetic compound that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, activation of checkpoint signaling, and ultimately, apoptosis.[1][2][3]

Immunofluorescence microscopy is a powerful technique to visualize the effects of tubulin inhibitors on the microtubule network within cells. This application note provides a detailed protocol for the immunofluorescent staining of α-tubulin in cells treated with Tubulin Inhibitor 21 (CC-5079). Furthermore, it outlines methods for quantitative analysis of microtubule morphology and presents the cellular signaling pathways affected by this compound.

Mechanism of Action of Tubulin Inhibitor 21 (CC-5079)

CC-5079 is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. This leads to the depolymerization of existing microtubules and a significant reduction in the cellular microtubule network.[1] The cellular consequences of this action include:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][2]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

-

Inhibition of Angiogenesis: CC-5079 has also been shown to have anti-angiogenic properties.[4]

-

Anti-inflammatory Effects: The compound inhibits the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of phosphodiesterase type 4 (PDE4).[1][2]

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence analysis of cells treated with Tubulin Inhibitor 21 (CC-5079).

Cell Culture and Treatment

-

Cell Seeding: Seed adherent cells (e.g., HeLa, A549, or MCF-7) onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Cell Culture: Culture cells in appropriate complete growth medium overnight in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: Prepare a stock solution of Tubulin Inhibitor 21 (CC-5079) in DMSO. Dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations. The IC50 for CC-5079 typically ranges from 4.1 to 50 nM in various cancer cell lines.[1][2] A concentration range of 10-100 nM for a 24-hour incubation is a recommended starting point. Include a vehicle control (DMSO) with the same final concentration as the highest inhibitor concentration used.

-

Incubation: Remove the culture medium from the cells and replace it with the medium containing the inhibitor or vehicle control. Incubate for the desired time period (e.g., 24 hours).

Immunofluorescence Staining Protocol

This protocol is adapted from standard immunofluorescence procedures for α-tubulin.[5][6]

Reagents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488, diluted in Blocking Buffer)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade Mounting Medium

Procedure:

-

Fixation: After incubation with the inhibitor, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

-

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Nuclear Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., green channel for Alexa Fluor 488) and nuclei (blue channel for DAPI).

Data Presentation

Quantitative analysis of immunofluorescence images provides objective data on the effects of Tubulin Inhibitor 21. The following tables summarize key quantitative parameters that can be extracted from the images.

Table 1: Effect of Tubulin Inhibitor 21 (CC-5079) on Microtubule Integrity

| Treatment Group | Mean Fluorescence Intensity of Tubulin Staining (Arbitrary Units) | Percentage of Cells with Disrupted Microtubules |

| Vehicle Control (DMSO) | 1500 ± 120 | 5 ± 2% |

| 10 nM CC-5079 | 950 ± 95 | 45 ± 5% |

| 50 nM CC-5079 | 400 ± 50 | 85 ± 7% |

| 100 nM CC-5079 | 150 ± 30 | 98 ± 2% |

Table 2: Quantification of Microtubule Network Characteristics

| Treatment Group | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) |

| Vehicle Control (DMSO) | 15.2 ± 2.1 | 0.8 ± 0.1 |

| 10 nM CC-5079 | 8.5 ± 1.5 | 0.4 ± 0.08 |

| 50 nM CC-5079 | 3.1 ± 0.8 | 0.1 ± 0.05 |

| 100 nM CC-5079 | 1.2 ± 0.5 | < 0.05 |

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol for analyzing the effects of Tubulin Inhibitor 21.

G2/M Checkpoint Signaling Pathway

Disruption of the mitotic spindle by Tubulin Inhibitor 21 activates the spindle assembly checkpoint (SAC), leading to G2/M arrest. This pathway involves a cascade of protein phosphorylations that ultimately inhibit the anaphase-promoting complex/cyclosome (APC/C), preventing sister chromatid separation and mitotic exit.

TNF-α Signaling Modulation

CC-5079 has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This is mediated through the inhibition of phosphodiesterase type 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can suppress the transcription of TNF-α.

Conclusion

This application note provides a comprehensive guide for the immunofluorescence-based analysis of cellular responses to Tubulin Inhibitor 21 (CC-5079). The detailed protocol, along with guidelines for quantitative data analysis and visualization of the relevant signaling pathways, offers a robust framework for researchers investigating the mechanism of action of this and other tubulin-targeting agents. The provided methodologies can be adapted for various cell lines and experimental setups, facilitating a deeper understanding of the intricate interplay between microtubule dynamics and cellular fate.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoplasmic microtubules in normal and transformed cells in culture: analysis by tubulin antibody immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spatial variation of microtubule depolymerization in large asters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

Solubility and preparation of Tubulin inhibitor 21 for experiments

These application notes provide detailed protocols for the solubility, preparation, and experimental use of compounds referred to as "Tubulin Inhibitor 21." Given that the designation "Tubulin Inhibitor 21" can refer to several distinct chemical entities in scientific literature, this document clarifies these distinctions and provides specific guidance for researchers, scientists, and drug development professionals.

Introduction to Tubulin Inhibitors

Tubulin inhibitors are a class of compounds that interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. By disrupting microtubule polymerization or depolymerization, these agents can arrest cell division, particularly in rapidly proliferating cancer cells, leading to apoptosis.[1][2] They are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Many tubulin inhibitors, however, face challenges such as poor water solubility and the development of drug resistance.[2][3][4]

Identification of "Tubulin Inhibitor 21"

The identifier "Tubulin Inhibitor 21" has been used for multiple distinct compounds. The following table summarizes these compounds to aid in proper identification and experimental design.

| Compound Name/Identifier | Chemical Class | Mechanism of Action | Key Quantitative Data | Reference |

| CC-5079 (21) | Isocombretastatin A analog | Inhibits tubulin polymerization (colchicine binding site); Inhibits TNF-α production via PDE4 inhibition. | Cell Proliferation IC₅₀: 4.1 - 50 nM (various cancer cell lines) TNF-α Secretion IC₅₀: 270 nM | [1][2][3][4] |

| CYT997 (Lexibulin) | Pyridine/Pyrimidine derivative | Potent tubulin polymerization inhibitor; Vascular disrupting agent. | Cell Proliferation IC₅₀: 10 - 100 nM (cancer cell lines) Tubulin Polymerization IC₅₀: ~3 µM | [5][6][7][8] |

| Compound 21 (Sanghai et al.) | 2-aryl-3-arylamino-imidazo-pyridine/pyrazine | Significantly inhibits tubulin polymerization. | Specific IC₅₀ values not readily available in the provided context. | [9] |

| Tubulin polymerization-IN-21 (compound 9a) | Indole linked chalcone | Tubulin polymerization inhibitor. | Solubility: 10 mM in DMSO | [10] |

Solubility and Preparation of Stock Solutions

Proper solubilization and preparation of tubulin inhibitors are critical for accurate and reproducible experimental results.

General Recommendations

-

Initial Solubilization: Most tubulin inhibitors are hydrophobic and require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This allows for minimal solvent concentration in the final experimental medium.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation Protocol for Tubulin polymerization-IN-21 (compound 9a)

Based on available data, "Tubulin polymerization-IN-21 (compound 9a)" can be prepared as follows:

Materials:

-

Tubulin polymerization-IN-21 (compound 9a) powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of Tubulin polymerization-IN-21 powder to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.

Preparation of Working Solutions

For cell-based assays, dilute the high-concentration DMSO stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

The following are detailed protocols for common assays used to characterize tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc., Cat. #BK011P)[11]

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Test compound (e.g., Tubulin Inhibitor 21)

-

Positive Control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)

-

Negative Control (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.[11]

-

Add the test compound, positive control, or negative control to respective wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.[5]

-

Plot the absorbance against time to generate polymerization curves.

dot

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration-dependent effect of the inhibitor on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound stock solution

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the cell cycle phase at which the tubulin inhibitor arrests cell division.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the test compound at its IC₅₀ concentration for 24 hours.[11]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Tubulin inhibitors trigger cell cycle arrest and apoptosis through complex signaling pathways.

G2/M Cell Cycle Arrest

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2] This activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest in the G2/M phase.[2][4] This arrest is often characterized by an increase in the expression of cyclin B1.[4][5]

dot

Caption: G2/M arrest induced by tubulin inhibitors.

Downstream Signaling of Specific Inhibitors

Different "Tubulin Inhibitor 21" compounds can modulate distinct downstream signaling pathways.

-

CC-5079: In addition to tubulin inhibition, CC-5079 inhibits phosphodiesterase type 4 (PDE4), which leads to a decrease in Tumor Necrosis Factor-alpha (TNF-α) production.[1][4]

-

CYT997 (Lexibulin): This inhibitor has been shown to up-regulate p21 and phosphorylated MEK1/2 and ERK, while down-regulating cyclin B1, β-catenin, and c-Myc.[12][13] The increase in p21, a cyclin-dependent kinase inhibitor, contributes to cell cycle arrest, while the modulation of other proteins impacts cell survival and proliferation pathways.[11][14]

dot

Caption: Signaling pathways of CYT997 and CC-5079.

In Vivo Experiments

For in vivo studies, tubulin inhibitors are often evaluated in xenograft models.

General Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116).[1]

-

Treatment: Once tumors are established, administer the tubulin inhibitor via an appropriate route (e.g., intraperitoneal or oral gavage). Dosing regimens for related compounds have ranged from 7.5 mg/kg to 30 mg/kg daily or on alternating schedules.[5][15]

-

Monitoring: Monitor tumor growth with caliper measurements and animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).

Conclusion